molecular formula C14H10FN B572016 4-(4-Fluoro-3-methylphenyl)benzonitrile CAS No. 1352318-42-3

4-(4-Fluoro-3-methylphenyl)benzonitrile

Cat. No.: B572016
CAS No.: 1352318-42-3
M. Wt: 211.239
InChI Key: MYTGNPVETVZUNG-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)benzonitrile is an organic compound with the molecular formula C14H10FN. It is a biphenyl derivative where a fluorine atom and a methyl group are substituted on one phenyl ring, and a nitrile group is substituted on the other phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)benzonitrile typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with benzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The nitrile group can be reduced to form an amine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atom.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with amino acid residues in enzymes or receptors, affecting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methyl group can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzonitrile: Lacks the methyl group, making it less lipophilic and potentially less effective in crossing cell membranes.

    3-Fluoro-4-methylbenzonitrile: Has a similar structure but with the nitrile group in a different position, affecting its reactivity and binding properties.

Uniqueness

4-(4-Fluoro-3-methylphenyl)benzonitrile is unique due to the specific positioning of the fluorine, methyl, and nitrile groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in various research fields .

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c1-10-8-13(6-7-14(10)15)12-4-2-11(9-16)3-5-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTGNPVETVZUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718375
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-42-3
Record name [1,1′-Biphenyl]-4-carbonitrile, 4′-fluoro-3′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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